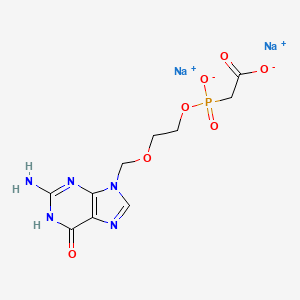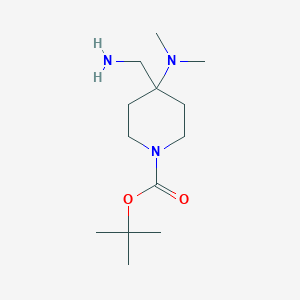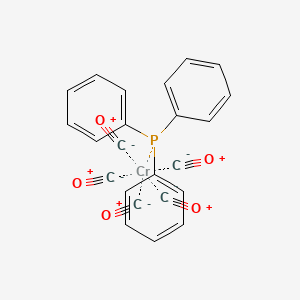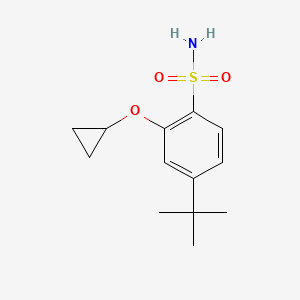![molecular formula C19H23Cl2N4O2Pt- B13151216 Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum is a platinum-based compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes platinum coordinated with dichloro and bis(benzenecarboximidamide) groups linked by a pentanediylbis(oxy) chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum typically involves the reaction of platinum precursors with the appropriate ligands. One common method involves the reaction of potassium tetrachloroplatinate(II) with 4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide] in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phosphines, and thiols. These reactions typically occur in polar solvents, such as DMF or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while reduction reactions can produce lower oxidation state platinum species.
科学研究应用
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in chemotherapy for treating various cancers.
作用机制
The mechanism of action of Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum involves its interaction with biological molecules, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound may also interact with proteins involved in cell signaling pathways, further contributing to its biological effects .
相似化合物的比较
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a simpler structure.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Dichloro[4,4’-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum is unique due to its complex structure, which may confer distinct chemical and biological properties compared to simpler platinum compounds. Its ability to form multiple types of interactions with biological molecules makes it a promising candidate for further research and development .
属性
分子式 |
C19H23Cl2N4O2Pt- |
|---|---|
分子量 |
605.4 g/mol |
IUPAC 名称 |
[4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidoyl]azanide;dichloroplatinum |
InChI |
InChI=1S/C19H23N4O2.2ClH.Pt/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;;/h4-11H,1-3,12-13H2,(H5-,20,21,22,23);2*1H;/q-1;;;+2/p-2 |
InChI 键 |
UXWZAKIWOGEDNV-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)[NH-].Cl[Pt]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


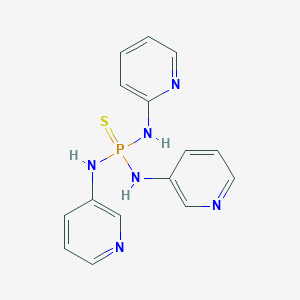
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
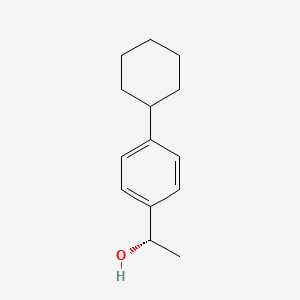
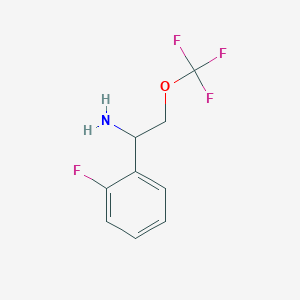

![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)


